molecular formula C25H22N2O2 B608316 3-(8-Hydroxyquinolin-6-YL)-N-(3-phenylpropyl)benzamide CAS No. 2003260-55-5

3-(8-Hydroxyquinolin-6-YL)-N-(3-phenylpropyl)benzamide

Cat. No. B608316
CAS RN: 2003260-55-5
M. Wt: 382.46
InChI Key: NYKBXXGHEMXSBB-UHFFFAOYSA-N
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Description

NCGC00244536 is an inhibitor of KDM4B/JMJD2B histone lysine demethylase (IC50 = ~10 nM). It is selective for KDM4B/JMJD2B over KDM5A/JARID1 and lysine-specific demethylase 1 (LSD1) but does inhibit KDM4A/JMJD2A, KDM4C/JMJD2C, and KDM4D/JMJD2D at 10 μM. NCGC00244536 inhibits the growth of PC3, DU145, LNCaP, VCaP, and C4-2 prostate cancer cells (IC50s = <1 μM for all). It reduces androgen receptor levels and trimethylation of histone 3 lysine 9 (H3K9) in isolated human solid prostate tumors. NCGC00244536 (20 mg/kg, s.c.) reduces tumor volume in a PC3 mouse xenograft model.
KDM4B-IN-B3, also know as NCGC00244536, is a novel KDM4 inhibitor. KDM4B-IN-B3 inhibits the in vivo growth of tumors derived from PC3 cells and ex vivo human PCa explants. Histone lysine demethylase KDM4/JMJD2s are overexpressed in many human tumors including prostate cancer (PCa).

Scientific Research Applications

  • Antifungal Activity : Certain benzamide derivatives, including those related to 3-(8-Hydroxyquinolin-6-YL)-N-(3-phenylpropyl)benzamide, have been tested for their antifungal properties. For example, 2‐n‐Amyloxybenzamide demonstrated significant fungistatic potency, surpassing several established antifungal agents (Coates et al., 1957).

  • Synthesis of Benzoxazole Derivatives : The compound has been used in the synthesis of 2-arylbenzoxazole derivatives through copper-catalyzed intermolecular and intramolecular couplings, demonstrating its utility in complex organic syntheses (Miao et al., 2015).

  • Inhibitory Activity on Caspase-3 : Certain benzamide and quinazoline derivatives, related to 3-(8-Hydroxyquinolin-6-YL)-N-(3-phenylpropyl)benzamide, have shown inhibitory activity against Caspase-3 in vitro, which is significant for understanding apoptosis mechanisms in cancer research (Chen et al., 2011).

  • Cytotoxic Properties : Some benzamides have been isolated from Streptomyces species and evaluated for their cytotoxic properties against cancer cell lines, providing insights into potential anticancer applications (Shaaban et al., 2012).

  • Pharmacokinetics and Anti-fibrosis Potential : Research on benzamide derivatives, such as 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, has revealed their potential as oral anti-fibrotic drugs, with studies on their pharmacokinetics and tissue distribution (Kim et al., 2008).

  • Adenosine Receptor Ligands : Certain isoquinoline and quinazoline compounds, related to 3-(8-Hydroxyquinolin-6-YL)-N-(3-phenylpropyl)benzamide, have been identified as potent and selective ligands for human adenosine A3 receptors, which is relevant in neuropharmacology (van Muijlwijk-Koezen et al., 1998).

properties

IUPAC Name

3-(8-hydroxyquinolin-6-yl)-N-(3-phenylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c28-23-17-22(16-20-12-6-13-26-24(20)23)19-10-4-11-21(15-19)25(29)27-14-5-9-18-7-2-1-3-8-18/h1-4,6-8,10-13,15-17,28H,5,9,14H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKBXXGHEMXSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC(=C2)C3=CC(=C4C(=C3)C=CC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(8-Hydroxyquinolin-6-YL)-N-(3-phenylpropyl)benzamide

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